molecular formula C27H28N2O3 B11507990 1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11507990
M. Wt: 428.5 g/mol
InChI Key: JHCIHKBWJHDFRN-UHFFFAOYSA-N
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Description

1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, providing it with distinct chemical properties.

Chemical Reactions Analysis

1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can be compared to other indole derivatives, such as:

The unique spiro structure of 1’-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one sets it apart from these compounds, providing it with distinct chemical and biological properties .

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

1'-[[benzyl(methyl)amino]methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C27H28N2O3/c1-26(22-13-7-4-8-14-22)18-31-27(32-19-26)23-15-9-10-16-24(23)29(25(27)30)20-28(2)17-21-11-5-3-6-12-21/h3-16H,17-20H2,1-2H3

InChI Key

JHCIHKBWJHDFRN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(C3=CC=CC=C3N(C2=O)CN(C)CC4=CC=CC=C4)OC1)C5=CC=CC=C5

Origin of Product

United States

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